

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

literature review

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An In-Depth Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

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Abstract

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest in medicinal and pharmaceutical chemistry.^[1] As a protected β -amino acid, its unique structural architecture—featuring a phenyl group, a stereocenter at the C3 position, and an acid-labile N-terminal protecting group—makes it an invaluable intermediate for the synthesis of peptidomimetics, conformationally constrained peptides, and various pharmacologically active agents.^{[2][3]} This guide provides a comprehensive technical overview of its synthesis, characterization, and core applications, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and explore the compound's role in modern drug discovery.

Introduction: The Significance of a Chiral β -Amino Acid

β -amino acids are structural isomers of the proteinogenic α -amino acids, with the amino group attached to the β -carbon. This seemingly minor structural shift has profound implications for the molecules they form. Peptides and polymers constructed from β -amino acids, known as β -

peptides, can adopt stable secondary structures (helices, sheets) that are resistant to enzymatic degradation by proteases. This inherent metabolic stability makes them highly attractive for therapeutic development.^[3]

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, often abbreviated as Boc-(R)- β -Phe-OH, is a quintessential example. Its key features include:

- The (R)-Stereocenter: Chirality is fundamental to biological activity. The specific (R)-configuration dictates the spatial orientation of the phenyl and amino groups, which is critical for precise molecular recognition and binding to biological targets.
- The Phenyl Group: This bulky, aromatic side chain influences the molecule's hydrophobic character and can engage in π - π stacking or hydrophobic interactions within a receptor's binding pocket, often enhancing binding affinity.^[4]
- The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.^{[5][6]} It provides robust protection of the nitrogen atom under a wide range of reaction conditions (e.g., coupling reactions) yet can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA).^{[5][7]} This orthogonality is the key to its utility in stepwise peptide synthesis.^[6]

These features converge to make Boc-(R)- β -Phe-OH a versatile tool for creating novel drug candidates, particularly in areas like oncology, neuropharmacology, and infectious diseases.^{[2][4]}

Physicochemical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Physicochemical Properties

The following table summarizes the key physical properties of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, the enantiomer of the topic compound. Data for the (R)-enantiomer is expected to be identical except for the sign of the optical rotation.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[8]
Molecular Weight	265.30 g/mol	[8][9]
Appearance	White to off-white solid/chunks	[8]
Melting Point	122.9 °C (for S-enantiomer)	[8]
Optical Rotation [α]D	+6.0 to +8.0 deg (c=1, H ₂ O) (for R-enantiomer)	
Solubility	Soluble in organic solvents like DCM, Ethyl Acetate	[10]

Spectroscopic Data

- ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the aliphatic protons of the propanoic acid backbone, and signals in the aromatic region (~7.2-7.4 ppm) for the phenyl group.
- ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons (carboxyl and carbamate), the quaternary carbon of the Boc group, the aliphatic carbons, and the aromatic carbons of the phenyl ring.
- Mass Spectrometry (MS): ESI-MS is commonly used for confirmation. The expected [M+Na]⁺ or [M-H]⁻ ions provide definitive evidence of the molecular weight. For example, an ESI-MS analysis of a related ketosulfone derivative showed a clear [M+Na]⁺ peak.[11]

Synthesis and Chiral Integrity

Obtaining enantiomerically pure (**(R)-N-Boc-3-Amino-3-phenylpropanoic acid**) is a critical challenge. The primary strategies fall into two categories: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis Strategies

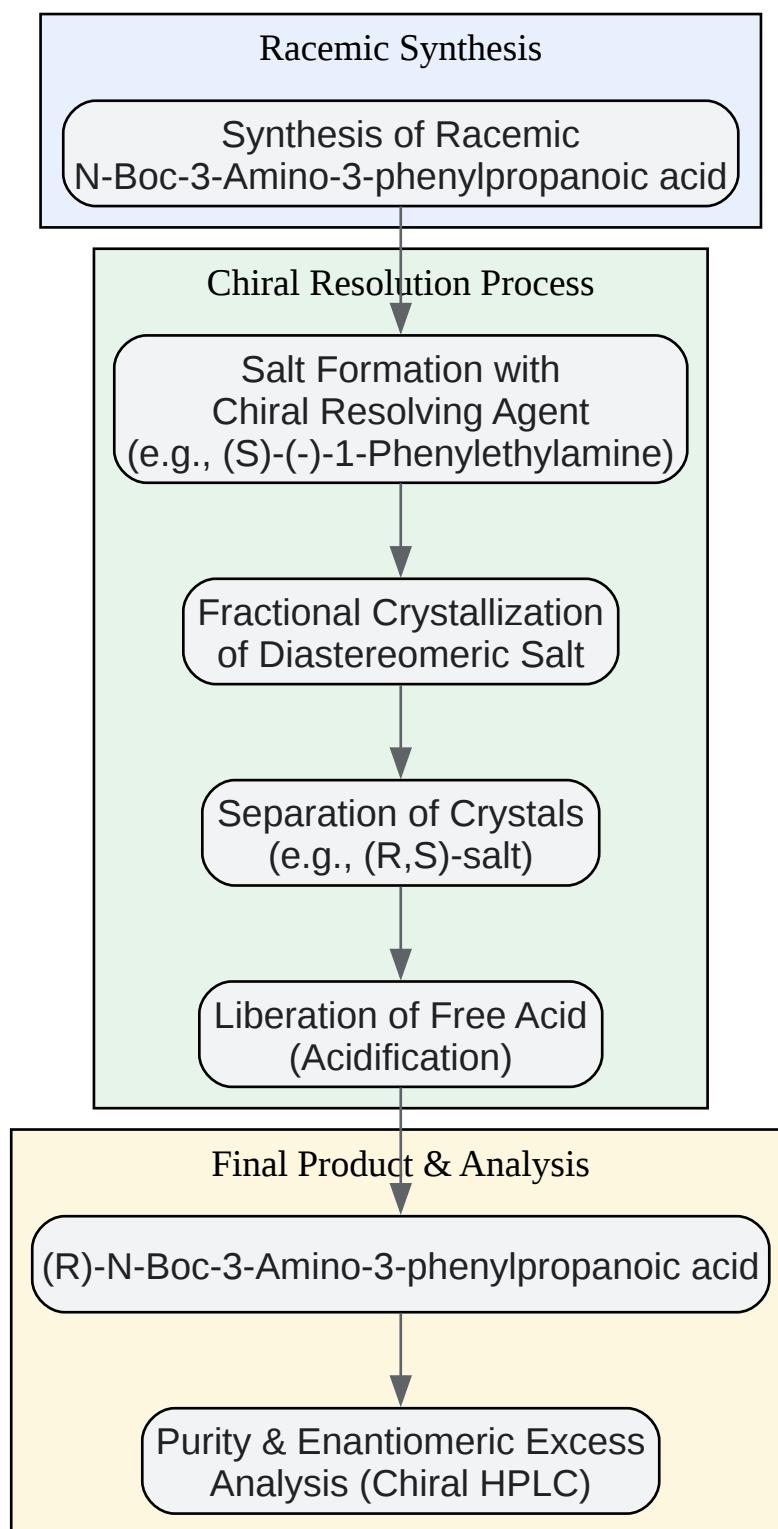
Asymmetric synthesis aims to create the desired enantiomer directly. This is often more elegant and atom-economical than resolution. Prominent methods include:

- **Conjugate Addition:** The highly diastereoselective conjugate addition of a chiral lithium amide, such as lithium N-benzyl-N- α -methylbenzylamide, to an enoate acceptor is a powerful strategy for establishing the chiral center.[12][13]
- **Catalytic Asymmetric Methods:** Modern catalysis offers routes using transition metals or organocatalysts to drive reactions like the Mannich reaction or hydrogenations with high enantioselectivity.[14]
- **Skeletal Editing:** Innovative methods can convert abundant α -amino acids into β -amino acids through radical-mediated 1,2-nitrogen migration, preserving or establishing chirality.[15]

Chiral Resolution

Classical resolution remains a robust and widely used industrial method.[16] It involves separating a racemic mixture by forming diastereomeric salts with a chiral resolving agent. Because the diastereomers have different physical properties (e.g., solubility), they can be separated by crystallization.

The logical workflow for a classical resolution is depicted below. This approach is often favored when a scalable and cost-effective process is required, especially if the synthesis of the racemic precursor is straightforward.[16]



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Caption: Workflow for obtaining the (R)-enantiomer via classical chiral resolution.

Core Applications in Drug Development

The true value of this compound lies in its application as a strategic building block.

Peptidomimetics and Metabolic Stability

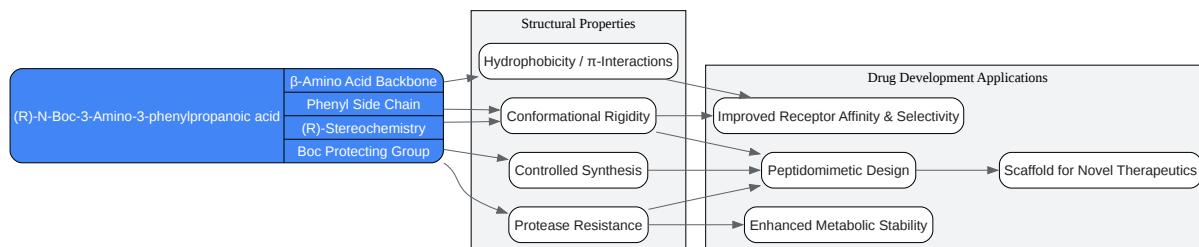
Incorporating Boc-(R)- β -Phe-OH into a peptide chain fundamentally alters the backbone. This structural perturbation prevents recognition by proteases, enzymes that rapidly degrade natural peptides *in vivo*. The result is a peptidomimetic with a significantly longer biological half-life, a critical attribute for any viable drug candidate.[\[3\]](#)

Conformational Constraint

The β -amino acid structure introduces a more rigid scaffold compared to its α -amino acid counterpart.[\[3\]](#) This conformational constraint can lock a peptide into its specific bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme. This is a key strategy for improving a drug's potency and reducing off-target side effects.

Privileged Scaffolds in Medicinal Chemistry

The core structure of 3-amino-3-phenylpropanoic acid is considered a "privileged scaffold." This means it is a molecular framework that is frequently found in biologically active compounds across different therapeutic areas.[\[17\]](#) Its presence often imparts favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion).



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Caption: Relationship between structural features and drug development applications.

Key Experimental Protocols

The following protocols are provided as validated starting points for laboratory work.

Protocol: Boc Protection of (R)-3-Amino-3-phenylpropanoic Acid

This protocol describes the protection of the free amine. The causality for this step is to render the amine unreactive during subsequent reactions, such as carboxyl group activation for peptide coupling.

Materials:

- (R)-3-Amino-3-phenylpropionic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane

- 1N Sodium Hydroxide (NaOH)
- Ethyl Acetate
- 2N Potassium Bisulfate (KHSO₄)

Procedure:

- Dissolve (R)-3-Amino-3-phenylpropionic acid (1 equivalent) in a mixture of 1,4-dioxane and 1N NaOH solution in a round-bottom flask.[10]
- Stir the mixture vigorously in an ice bath for 15-20 minutes to ensure complete dissolution and deprotonation of the carboxylic acid.
- Add Boc anhydride (1.1 equivalents) dropwise to the cold solution.[10]
- Allow the reaction mixture to warm to room temperature and stir overnight. The reaction is a nucleophilic attack of the amino group on the Boc anhydride.
- After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 by careful, dropwise addition of a cold 2N KHSO₄ solution.[10] This step protonates the carboxylate, making the product extractable into an organic solvent.
- Extract the aqueous mixture three times with ethyl acetate.[10]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography as needed.

Protocol: Boc Group Deprotection

This protocol is central to the compound's use in solid-phase peptide synthesis (SPPS). The Boc group is removed to expose the free amine for coupling with the next amino acid in the sequence.

Materials:

- N-Boc protected peptide-resin
- Trifluoroacetic Acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., Dithiothreitol - DTE, if Trp or Met are present)[7]

Procedure:

- Swell the resin-bound N-Boc protected peptide in DCM.
- Treat the resin with a solution of 50% TFA in DCM.[7] A short pre-wash (5 minutes) can be performed, followed by the main deprotection reaction (15-25 minutes).[7]
- The TFA protonates the carbonyl oxygen of the Boc group, leading to its collapse and release of isobutylene and carbon dioxide, liberating the free amine as a trifluoroacetate salt.
- Filter the resin and wash thoroughly with DCM to remove excess TFA and byproducts.
- Neutralize the resulting ammonium salt on the resin with a solution of a hindered base (e.g., 10% diisopropylethylamine in DCM) before proceeding to the next coupling step.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Verifying the enantiomeric purity is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Materials:

- Chiral stationary phase (CSP) column (e.g., macrocyclic glycopeptide-based columns like Chirobiotic™)[18]
- HPLC-grade solvents (e.g., Methanol, Acetonitrile)
- Buffer (e.g., 0.1% Triethylammonium acetate, pH 4.1)[18]

- Sample of N-Boc-3-Amino-3-phenylpropanoic acid (both racemic standard and the sample to be tested)

Procedure:

- Method Development: Prepare a mobile phase, for example, a mixture of 0.1% triethylammonium acetate (pH 4.1) and Methanol (e.g., 20:80 v/v).[18]
- System Setup: Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[18] Set the UV detector to an appropriate wavelength (e.g., 215 nm).[18]
- Racemic Standard Injection: Dissolve the racemic standard in the mobile phase and inject it into the system. This is a critical step to identify the retention times of both the (R) and (S) enantiomers and confirm the column's ability to separate them.
- Sample Injection: Inject the synthesized (R)-enantiomer sample under the identical conditions.
- Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram. The enantiomeric excess (ee) is calculated using the formula: $ee\ (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$ A successful chiral synthesis or resolution should yield an ee >99%. [19]

Conclusion

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is more than just a chemical intermediate; it is an enabling tool for the design of next-generation therapeutics. Its unique combination of chirality, backbone structure, and a strategically chosen protecting group provides medicinal chemists with a powerful lever to control molecular architecture. By imparting metabolic stability and conformational pre-organization, this building block directly addresses two of the most significant challenges in peptide-based drug development. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for any research professional aiming to innovate in the fields of peptide science and drug discovery.

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